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Compound of Interest

Compound Name: Genite

Cat. No.: B165547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate, is a member of the

organochlorine class of pesticides, specifically classified as an acaricide. Its efficacy in

controlling mites necessitates a thorough understanding of its chemical properties for

regulatory, environmental, and safety assessments. This technical guide provides an in-depth

overview of the spectroscopic data for Genite, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical

workflow for spectroscopic analysis are also presented to aid researchers in the identification

and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: (2,4-dichlorophenyl) benzenesulfonate[1]

CAS Number: 97-16-5[1]

Molecular Formula: C₁₂H₈Cl₂O₃S[1]

Molecular Weight: 303.2 g/mol [1]
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Appearance: Waxy solid[1]

Solubility: Practically insoluble in water; soluble in most organic solvents.

Spectroscopic Data
The structural elucidation of Genite relies on a combination of spectroscopic techniques. The

following sections summarize the key data obtained from Mass Spectrometry, Infrared

Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.

Fragment Ion (m/z) Relative Intensity (%) Plausible Structure

302/304/306 Low
[M]⁺ (Molecular ion with

isotopic pattern for 2 Cl atoms)

141 67 [C₆H₅SO₂]⁺

77 100 (Base Peak) [C₆H₅]⁺

63 27 [C₅H₃]⁺

51 61 [C₄H₃]⁺

Table 1: Mass Spectrometry data for Genite.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100-3000 C-H stretch Aromatic

~1600-1450 C=C stretch Aromatic ring

~1370 & ~1180
S=O stretch (asymmetric &

symmetric)
Sulfonate group

~1100-1000 S-O-C stretch Sulfonate ester

~800-600 C-Cl stretch Aryl halide

Table 2: Characteristic Infrared absorption bands for Genite.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of published NMR data for Genite, the following tables present

predicted chemical shifts and data from a structurally analogous compound, N-(2,3-

dichlorophenyl)benzenesulfonamide, to provide an expected range for the proton and carbon

signals of Genite.

¹H NMR (Proton NMR)

Proton
Predicted Chemical Shift (δ,

ppm)
Multiplicity

H on Benzenesulfonate Ring 7.5 - 8.0 Multiplet

H on Dichlorophenyl Ring 7.2 - 7.6 Multiplet

Table 3: Predicted ¹H NMR Spectroscopic data for Genite.

¹³C NMR (Carbon NMR)
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Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-S ~140

Aromatic C-O ~150

Aromatic C-Cl ~125 - 135

Aromatic C-H ~120 - 130

Table 4: Predicted ¹³C NMR Spectroscopic data for Genite, with reference to a related

compound.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the Genite sample in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a

proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each

unique carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (FTIR)
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid Genite sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.
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Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like Genite.

Ionization: Employ Electron Ionization (EI) to induce fragmentation of the molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow and Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic identification of an

unknown compound, using Genite as an example, and the general fragmentation pathway in

mass spectrometry.
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Figure 1. Workflow for Spectroscopic Identification.
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Figure 2. General Mass Spectrometry Fragmentation Pathway for Genite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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